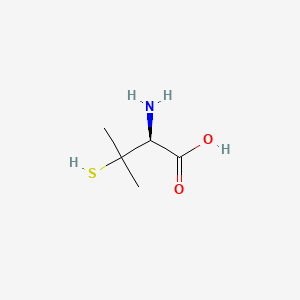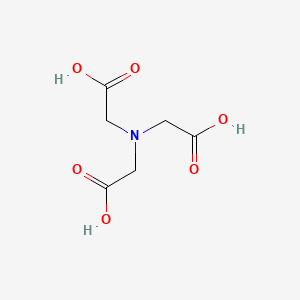![molecular formula C10H13N5O5 B7770825 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7770825.png)
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is known as guanosine. Guanosine is a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. It is a fundamental building block of ribonucleic acid (RNA) and plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guanosine can be synthesized through several methods. One common approach involves the reaction of guanine with ribose-1-phosphate in the presence of a phosphorylase enzyme. This enzymatic method is highly specific and efficient.
Another synthetic route involves the chemical synthesis of guanosine from guanine and ribose. This method typically requires the protection of the hydroxyl groups on the ribose, followed by the formation of the glycosidic bond and subsequent deprotection.
Industrial Production Methods
Industrial production of guanosine often involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce guanosine, which is then extracted and purified from the fermentation broth.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine undergoes various chemical reactions, including:
Oxidation: Guanosine can be oxidized to form guanosine-5’-monophosphate (GMP) and other derivatives.
Reduction: Reduction reactions can convert guanosine to dihydroguanosine.
Substitution: Guanosine can participate in substitution reactions, particularly at the amino group of the guanine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.
Substitution: Substitution reactions often require nucleophiles such as ammonia or amines.
Major Products
Oxidation: Guanosine-5’-monophosphate (GMP)
Reduction: Dihydroguanosine
Substitution: Various substituted guanosine derivatives
Wissenschaftliche Forschungsanwendungen
Guanosine has a wide range of scientific research applications:
Chemistry: Guanosine is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a crucial role in cellular processes such as signal transduction and protein synthesis.
Medicine: Guanosine and its derivatives are investigated for their potential therapeutic effects, including antiviral and anticancer properties.
Industry: Guanosine is used in the production of flavor enhancers and as a component in various biochemical assays.
Wirkmechanismus
Guanosine exerts its effects primarily through its incorporation into RNA, where it plays a critical role in the coding, decoding, regulation, and expression of genes. It also participates in signal transduction pathways by acting as a substrate for cyclic guanosine monophosphate (cGMP) synthesis, which is involved in various physiological processes such as vasodilation and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: Another nucleoside that plays a similar role in RNA synthesis and cellular processes.
Cytidine: A nucleoside involved in the synthesis of RNA and DNA.
Uridine: A nucleoside that is a component of RNA and involved in various metabolic processes.
Uniqueness
Guanosine is unique due to its specific role in the synthesis of guanine-containing nucleotides and its involvement in cGMP signaling pathways. Unlike adenosine, cytidine, and uridine, guanosine has distinct biochemical properties and functions that make it essential for specific cellular processes.
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-UUOKFMHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)


